1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

Catalog No.
S3011883
CAS No.
2247107-48-6
M.F
C6H8BrF3
M. Wt
217.029
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

CAS Number

2247107-48-6

Product Name

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)cyclobutane

Molecular Formula

C6H8BrF3

Molecular Weight

217.029

InChI

InChI=1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2

InChI Key

PRQKIYIEBQBBIA-UHFFFAOYSA-N

SMILES

C1C(CC1C(F)(F)F)CBr

Solubility

not available

Limited Availability of Information:

Potential Applications based on Functional Groups:

In the absence of specific research on 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane, we can speculate on potential applications based on the presence of two key functional groups in its structure:

  • Bromomethyl group: This group can act as a reactive electrophilic center, allowing for attachment of other molecules through various coupling reactions. This property could be useful in organic synthesis for the creation of more complex molecules.
  • Trifluoromethyl group: This electron-withdrawing group can influence the reactivity of the molecule and its interaction with other molecules. Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their ability to enhance potency and metabolic stability.

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C6H8BrF3C_6H_8BrF_3 and a molecular weight of approximately 217.03 g/mol. It features a cyclobutane ring substituted with a bromomethyl group at the first position and a trifluoromethyl group at the third position. This compound is classified under the category of halogenated hydrocarbons and is notable for its unique structural characteristics, which influence its reactivity and potential applications in organic synthesis and pharmaceuticals .

  • Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The trifluoromethyl group can stabilize radical intermediates, making it suitable for radical-based transformations.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several synthetic routes have been developed for the preparation of 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane:

  • Cyclization of Precursors: Starting from suitable precursors, cyclization can be achieved under acidic or basic conditions to form the cyclobutane ring.
  • Halogenation Reactions: Bromination of cyclobutane derivatives followed by trifluoromethylation using reagents like trifluoromethyl iodide can yield the desired compound.
  • Functional Group Transformations: Existing functional groups in cyclobutane derivatives may be transformed into bromomethyl and trifluoromethyl groups through various chemical transformations.

These methods emphasize the compound's accessibility for research and industrial applications .

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It can be used to synthesize biologically active compounds.
  • Material Science: The unique properties imparted by the trifluoromethyl group make it valuable in developing new materials with specific characteristics.
  • Synthetic Chemistry: As a building block, it facilitates the construction of complex molecular architectures.

The compound's unique properties make it a candidate for further exploration in various fields .

Interaction studies involving 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane are essential to understand its behavior in biological systems. These studies typically focus on:

  • Binding Affinity: Evaluating how well this compound interacts with biological targets.
  • Metabolism Studies: Investigating how this compound is metabolized in biological systems, which is crucial for assessing its safety and efficacy.
  • Toxicity Assessments: Understanding potential toxic effects associated with exposure to this compound.

Such studies are critical for determining the viability of this compound in therapeutic applications .

Several compounds share structural similarities with 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropaneC5H6BrF3C_5H_6BrF_3Smaller ring structure; distinct reactivity
1-Bromo-2-trifluoromethylcyclopropaneC4H5BrF3C_4H_5BrF_3Different substitution pattern; smaller size
1,3-Dibromo-2-trifluoromethylpropaneC5H8Br2F3C_5H_8Br_2F_3Multiple bromine substitutions; higher reactivity

The uniqueness of 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane lies in its specific arrangement of functional groups that confer distinct chemical properties and potential applications not found in these similar compounds .

XLogP3

3.1

Dates

Modify: 2024-04-14

Explore Compound Types